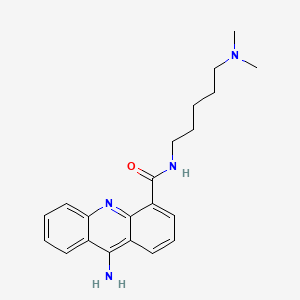
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA, thereby affecting various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide typically involves multiple steps, starting from acridine derivativesThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can produce a wide range of acridine derivatives with different functional groups .
Scientific Research Applications
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another DNA intercalator with similar biological activity.
Amsacrine: A well-known anti-cancer agent that also targets topoisomerase II.
Mitoxantrone: An anthracenedione with similar DNA intercalating properties.
Uniqueness
What sets 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide apart from these similar compounds is its specific structural modifications, which enhance its DNA binding affinity and cytotoxicity. These modifications result in more effective inhibition of topoisomerase II and potentially greater anti-cancer activity .
Properties
CAS No. |
91549-80-3 |
|---|---|
Molecular Formula |
C21H26N4O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
9-amino-N-[5-(dimethylamino)pentyl]acridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O/c1-25(2)14-7-3-6-13-23-21(26)17-11-8-10-16-19(22)15-9-4-5-12-18(15)24-20(16)17/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H2,22,24)(H,23,26) |
InChI Key |
PXZHSEIBJJZHPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
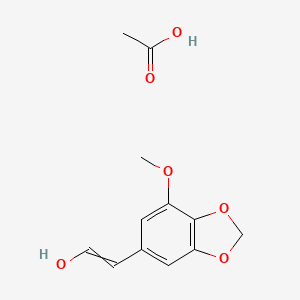
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
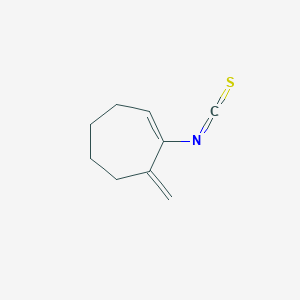

![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
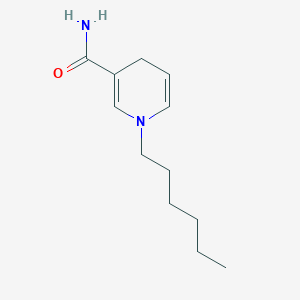
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
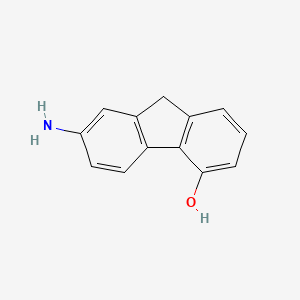
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
